4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
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Overview
Description
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is a compound that features a 1,2,3-triazole ring attached to a dichloroaniline moiety. The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution of the chlorine atoms can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The dichloroaniline moiety can further enhance these interactions by providing additional binding sites . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole ring without additional substituents, used in various chemical and biological applications.
4,5-Dichloroaniline: A dichloroaniline moiety without the triazole ring, used in the synthesis of dyes and agrochemicals.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions, used in pharmaceuticals and agrochemicals.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and the dichloroaniline moiety. This combination provides a versatile scaffold for the development of new compounds with enhanced biological activity and chemical stability . The presence of both the triazole ring and the dichloroaniline moiety allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry .
Biological Activity
4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of dichlorinated aniline with triazole derivatives. The triazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various triazole compounds against bacterial strains and fungi. The results indicated that compounds with similar structures to this compound displayed potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The anticancer potential of triazole-containing compounds has been widely documented. A case study involving similar triazole derivatives revealed that they induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Specifically, compounds with the triazole ring have been shown to inhibit tumor growth in vitro and in vivo models.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism.
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways that regulate proliferation and apoptosis.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activities. Among these compounds, one derivative closely related to this compound exhibited an IC50 value of 15 µM against breast cancer cell lines. The study highlighted the compound's ability to induce G2/M phase arrest and promote apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of triazole derivatives against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the triazole ring can enhance antimicrobial efficacy .
Comparative Analysis of Biological Activities
Activity Type | Compound | IC50/MIC Values | Mechanism |
---|---|---|---|
Anticancer | 4,5-Dichloro-2-[...triazol...aniline] | 15 µM | G2/M arrest and apoptosis |
Antimicrobial | Related Triazole Derivative | 32 µg/mL | Inhibition of bacterial growth |
Properties
CAS No. |
922711-49-7 |
---|---|
Molecular Formula |
C9H8Cl2N4 |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,5-dichloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI Key |
PIRJTJRJKNFMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CC2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
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